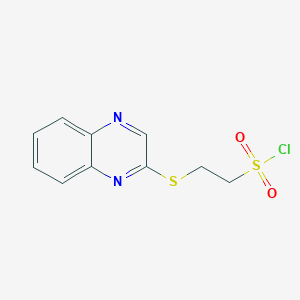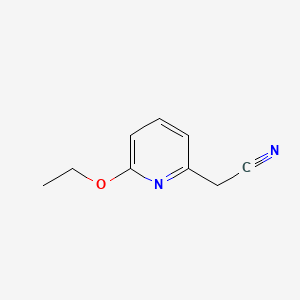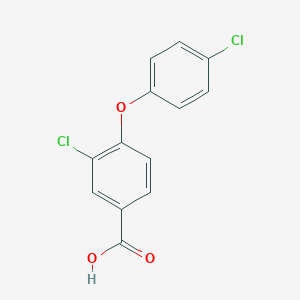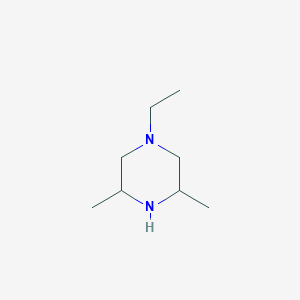amine CAS No. 1409185-92-7](/img/structure/B1426874.png)
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Descripción general
Descripción
“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” is a chemical compound with the CAS Number: 1409185-92-7 . Its IUPAC name is N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]3-pyrrolidinylmethanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” has a molecular weight of 225.36 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been shown to possess significant antimicrobial properties. A study presented the synthesis and evaluation of in vitro antimicrobial activity of a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, observing potential effects mainly against Gram-positive bacteria .
Anti-inflammatory and Analgesic Properties
Compounds with a thiazole structure have been reported to exhibit analgesic and anti-inflammatory activities. For instance, a compound with a similar thiazole moiety demonstrated these properties during testing .
Antioxidant Properties
Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties, with some compounds showing potent activity as indicated by their IC50 values .
Anti-HIV Activity
Indole derivatives, which share structural similarities with thiazoles, have been studied for their anti-HIV properties through molecular docking studies .
Molecular Docking Studies
Molecular docking studies are a common application in drug discovery research for compounds like thiazole derivatives. These studies help predict the orientation of a substrate or drug candidate to their protein targets .
Potential Applications in Medicinal Chemistry
Given the diverse biological activities of thiazole derivatives, it’s plausible that Methyl(4-methyl-1,3-thiazol-5-yl)methylamine could be explored for similar applications within medicinal chemistry, such as drug design and synthesis for various diseases.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the ph and polarity of their environment .
Propiedades
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNJPICQWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)



